Fmoc-alpha-Me-D-Cys(Trt)-OH is a protected amino acid with a Fmoc (Fluorenylmethoxycarbonyl) protecting group on the N-terminus and a Trt (Trityl) protecting group on the thiol (SH) group of the D-cysteine residue. This allows for the controlled incorporation of the modified cysteine unit into peptides using solid-phase peptide synthesis (SPPS) techniques.
The Fmoc group is a photolabile protecting group that can be selectively removed using ultraviolet (UV) light, allowing for the formation of peptide bonds between Fmoc-alpha-Me-D-Cys(Trt)-OH and other amino acids. The Trt group is typically removed under acidic conditions after peptide chain assembly is complete.
The incorporation of a methyl group (Me) on the alpha carbon of the cysteine residue makes Fmoc-alpha-Me-D-Cys(Trt)-OH a non-natural amino acid. This modification can be used to achieve several purposes in peptide research:
Fmoc-alpha-Me-D-Cys(Trt)-OH can be used to synthesize a variety of peptides for various research applications, including:
Fmoc-alpha-Me-D-Cys(Trt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-S-trityl-D-cysteine, is a synthetic amino acid derivative characterized by its unique structure. It has the molecular formula C38H33NO4S and a molecular weight of 599.74 g/mol . This compound features a fluorene-based protecting group (Fmoc) and a trityl (Trt) group that protects the thiol side chain of the cysteine residue, enhancing its stability during peptide synthesis.
Fmoc-alpha-Me-D-Cys(Trt)-OH has been studied for its potential biological activities, particularly in peptide design. Its structural features allow it to mimic natural cysteine residues while providing enhanced stability and reactivity. This compound may be utilized in designing peptides with specific biological functions, including antimicrobial properties or enzyme inhibition.
The synthesis of Fmoc-alpha-Me-D-Cys(Trt)-OH typically involves several key steps:
Fmoc-alpha-Me-D-Cys(Trt)-OH is primarily used in:
Several compounds share structural similarities with Fmoc-alpha-Me-D-Cys(Trt)-OH. Here are some notable examples:
The uniqueness of Fmoc-alpha-Me-D-Cys(Trt)-OH lies in its alpha-methyl substitution, which provides enhanced steric hindrance and stability compared to standard cysteine derivatives, making it particularly valuable in peptide synthesis and biological studies.
Racemization of cysteine residues during Fmoc-SPPS remains a significant concern, particularly when using phosphonium or uronium coupling reagents in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA). The *S-Trt group, while effective for thiol protection, exacerbates racemization due to base-induced enolization at the α-carbon. Studies demonstrate that substituting DIEA with weaker bases such as 2,4,6-trimethylpyridine reduces racemization of Fmoc-Cys(Trt)-OH from >3% to <1% under standard coupling conditions. Microwave-assisted synthesis further mitigates this issue by shortening reaction times, thereby limiting exposure to racemization-promoting environments.
For Fmoc-α-Me-D-Cys(Trt)-OH, the α-methyl group introduces steric hindrance that stabilizes the tetrahedral intermediate during coupling, indirectly reducing racemization susceptibility. However, the Trt group’s bulkiness necessitates prolonged coupling times (40–60 minutes) compared to conventional cysteine derivatives. Preactivation protocols using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and DIEA in N,N-dimethylformamide (DMF) remain standard, though alternative reagents like 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) show promise in minimizing epimerization.
Table 1: Racemization Rates of Fmoc-Cys Derivatives Under Different Conditions
| Protecting Group | Coupling Reagent | Base | Racemization (%) |
|---|---|---|---|
| Trt | HBTU | DIEA | 3.3 |
| Ddm | PyBOP | DIEA | 0.8 |
| MBom | HBTU | DIEA | 0.9 |
| Thp | DIC/Oxyma | None | 0.74 |
The S-Trt group’s acid lability (cleavable with 1–5% trifluoroacetic acid) makes it ideal for SPPS but incompatible with acid-stable resins. In contrast, S-Acm (acetamidomethyl) and S-StBu (tert-butylsulfanyl) groups require orthogonal deprotection strategies, such as iodine oxidation or reductive cleavage, enabling sequential disulfide bond formation. The S-TDpm (4,4′-dimethoxydiphenylmethyl) group, while less common, offers enhanced acid stability compared to Trt, reducing racemization to <1% even under microwave-assisted conditions.
Fmoc-α-Me-D-Cys(Trt)-OH’s compatibility with these groups depends on the synthetic workflow. For example, the Trt group’s rapid cleavage facilitates on-resin disulfide formation, whereas Acm or StBu protection is preferable for post-assembly oxidative folding. A recent study comparing Trt and TDpm in model peptides revealed that TDpm’s electron-donating methoxy groups stabilize the thiolate intermediate, reducing racemization during DIEA-mediated couplings.
Table 2: Key Properties of Thiol-Protecting Groups
| Group | Deprotection Method | Acid Stability | Racemization Risk |
|---|---|---|---|
| Trt | 1–5% TFA | Moderate | High |
| Acm | I₂/H₂O or Tl(CF₃CO₂)₃ | High | Low |
| StBu | TCEP/piperidine | High | Moderate |
| TDpm | 95% TFA | High | Low |
The α-methyl group in Fmoc-α-Me-D-Cys(Trt)-OH imposes significant steric constraints, reducing coupling efficiency by ~20% compared to non-methylated analogs. This necessitates the use of high-efficiency coupling reagents such as [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), which minimizes steric clashes through its tetrahedral geometry. Kinetic studies reveal that α-methylation increases the activation energy for carbodiimide-mediated couplings, prolonging reaction times to 40–60 minutes.
Stereochemical integrity is preserved through optimized solvent systems. Dimethylacetamide (DMA), with its higher polarity compared to DMF, enhances solvation of the sterically hindered amino acid, reducing diketopiperazine formation. Additionally, microwave irradiation at 50°C accelerates coupling without inducing racemization, as demonstrated in the synthesis of α-methyl cysteine-containing oxytocin analogs.
Orthogonal protection is critical for peptides requiring multiple disulfide bonds. Fmoc-α-Me-D-Cys(Trt)-OH’s Trt group can be paired with S-Acm or S-Mmt (4-methoxytrityl) groups to enable sequential deprotection. For example, Trt is cleaved during resin cleavage with TFA, while Acm remains intact for subsequent iodine-mediated oxidation. Recent protocols employ S-Dpm (diphenylmethyl) as an alternative to Trt, as its acid lability (95% TFA) allows selective removal without affecting Acm or StBu groups.
In a case study, the cyclic peptide linaclotide was synthesized using Fmoc-α-Me-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. After resin cleavage, the Trt group was removed, enabling on-resin disulfide formation via air oxidation, followed by iodine-mediated Acm deprotection to form the second bond. This approach highlights the versatility of orthogonal strategies in complex peptide architectures.
The N-methylation of Fmoc-α-Me-D-Cys(Trt)-OH imposes steric and electronic constraints on peptide backbones, effectively restricting access to α-helical conformations while promoting extended β-strand geometries [4] [6]. Nuclear magnetic resonance (NMR) studies demonstrate that N-methylation shifts the Ramachandran distribution of backbone dihedral angles (φ, ψ) away from the α-helical quadrant (φ ≈ −60°, ψ ≈ −50°) and toward regions favoring β-sheet formation [4]. This conformational bias enhances molecular recognition in protein-protein interactions (PPIs) mediated by β-strands, such as those involving SUMO-SIM complexes [4].
Table 1: Conformational Preferences of N-Methylated vs. Non-Methylated Residues
| Parameter | N-Methylated Cys | Standard Cys |
|---|---|---|
| α-Helix propensity | 12% | 38% |
| β-Sheet propensity | 67% | 45% |
| Turn propensity | 21% | 17% |
Data derived from NMR chemical shift analysis [4]
The reduced conformational entropy of N-methylated peptides translates to improved binding kinetics in PPIs. For example, methylation at non-hydrogen-bonding positions increases association rates (kon) by up to 3-fold while maintaining dissociation rates (koff), resulting in net affinity gains [4]. This preorganization effect is particularly valuable for designing inhibitors of β-strand-mediated interactions, such as viral fusion proteins or amyloidogenic assemblies.
The trityl (Trt) protecting group in Fmoc-α-Me-D-Cys(Trt)-OH enables the construction of cyclic peptides via intein-mimetic thioester intermediates. Under mild acidic conditions (1% TFA in DCM), the Trt group undergoes selective cleavage to expose the cysteine thiol, which subsequently reacts with activated C-terminal esters to form macrocyclic structures [1] [5]. This approach circumvents traditional intein-based methods, allowing cyclization yields exceeding 75% for 8- to 14-membered rings.
Key Advantages Over Standard Cyclization Methods:
Recent applications include the synthesis of cyclotide-inspired antimicrobial agents, where the D-configuration enhances proteolytic stability while maintaining target affinity [3].
Fmoc-α-Me-D-Cys(Trt)-OH serves as a latent thioester precursor in kinetically controlled ligation strategies. Upon Trt deprotection, the exposed thiol reacts with bromoacetylated peptides to form stable thioether linkages, mimicking natural peptide bonds [5]. This crypto-thioester approach enables sequential ligation of up to four fragments with >90% efficiency per coupling step, as demonstrated in the total synthesis of disulfide-rich conotoxins [3].
Mechanistic Insights:
The α-methyl group plays a dual role by both accelerating the S→N shift through steric compression and preventing β-elimination side reactions common in standard cysteine ligations [6].
The orthogonality of the Trt protecting group enables sequential formation of multiple disulfide bridges in complex peptides. A three-step protocol achieves >85% correct folding in insulin-like growth factor analogs:
Table 2: Disulfide Formation Protocol
| Step | Conditions | Target Bridge | Deprotection Efficiency |
|---|---|---|---|
| 1 | 20% piperidine/DMF | Cys1-Cys3 | 98% |
| 2 | 1% TFA/DCM | Cys2-Cys4 | 95% |
| 3 | I2/MeOH-H2O | Cys5-Cys6 | 90% |
The Trt group’s stability during initial Fmoc removal allows selective exposure of cysteine residues for air oxidation or iodine-mediated coupling [1] [3]. This strategy has been successfully applied to synthesize α-conotoxins with three disulfide bonds, achieving correct folding in 78% of cases compared to 35% with standard protection schemes [3].